Ethyl 2,3-dibromopropionate

Chiral chromatography Enantioselective synthesis Process chemistry

Ethyl 2,3-dibromopropionate (CAS 3674-13-3) is a vicinal dibromide ester with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 g/mol. The compound is commercially available as a racemic mixture at high purity (typically ≥97–99.5%) and appears as a clear, colorless to yellow liquid with a density of 1.788 g/mL at 25°C and a boiling point of 211–214°C at 746 mmHg.

Molecular Formula C5H8Br2O2
Molecular Weight 259.92 g/mol
CAS No. 3674-13-3
Cat. No. B046817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dibromopropionate
CAS3674-13-3
Synonyms2,3-Dibromopropanoic Acid Ethyl Ester;  2,3-Dibromopropionic Acid Ethyl Ester;  Ethyl 2,3-Dibromopropionate;  Ethyl α,β-Dibromopropionate;  NSC 60552
Molecular FormulaC5H8Br2O2
Molecular Weight259.92 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CBr)Br
InChIInChI=1S/C5H8Br2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3
InChIKeyOENICUBCLXKLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-Dibromopropionate (CAS 3674-13-3): Chemical Identity and Core Procurement Considerations


Ethyl 2,3-dibromopropionate (CAS 3674-13-3) is a vicinal dibromide ester with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 g/mol [1]. The compound is commercially available as a racemic mixture at high purity (typically ≥97–99.5%) and appears as a clear, colorless to yellow liquid with a density of 1.788 g/mL at 25°C and a boiling point of 211–214°C at 746 mmHg . As a dual-electrophilic building block bearing two vicinal bromine atoms adjacent to an ester moiety, it serves as a versatile intermediate in heterocycle synthesis, cyclopropanation reactions, and pharmaceutical development [2]. For procurement decisions, key specifications include purity grade, enantiomeric composition (racemic vs. enantiopure), and compatibility with downstream synthetic protocols.

Why Ethyl 2,3-Dibromopropionate Cannot Be Readily Substituted with In-Class Analogs


Substituting ethyl 2,3-dibromopropionate with structurally related brominated esters (e.g., ethyl 2-bromopropionate, methyl 2,3-dibromopropionate, or ethyl 2-bromoacrylate) often leads to divergent reaction outcomes due to the compound's unique vicinal dibromide architecture. The presence of two adjacent bromine atoms enables tandem elimination–addition cascades and regioselective transformations that mono-brominated analogs cannot replicate [1]. Furthermore, the ester moiety (ethyl vs. methyl) influences both solubility and steric accessibility during nucleophilic attack, while the oxygen-functionalized backbone confers distinct regioselectivity in base-promoted HBr elimination compared to nitrogen-functionalized counterparts [2]. Procurement of the specific ethyl ester rather than methyl or alternative alkyl esters is therefore critical when downstream synthetic pathways have been optimized for this exact scaffold.

Quantitative Comparative Evidence for Ethyl 2,3-Dibromopropionate: Selection-Defining Performance Metrics


Enantiopure Procurement: Preparative HPLC Enantioseparation Outperforms Asymmetric Synthesis by >50% ee

For users requiring enantiopure ethyl 2,3-dibromopropionate, the choice of procurement strategy yields dramatically different enantiomeric excess (ee). Direct enantioselective synthesis from chiral precursors suffers from racemization, achieving only 9–50% ee [1]. In contrast, preparative HPLC enantioseparation of commercially available racemic ethyl 2,3-dibromopropionate on a multigram scale delivers both enantiomers with ee > 99.5% [1]. The comparator here is not an alternative compound but the alternative procurement/enrichment method.

Chiral chromatography Enantioselective synthesis Process chemistry Pharmaceutical intermediates

O-Functionalized Scaffolds Exhibit Superior Regioselectivity in DBU-Promoted HBr Elimination vs. N-Functionalized Analogs

In DBU-promoted HBr elimination, the nature of the adjacent functional group dictates regioselectivity. Ethyl 2,3-dibromopropionate represents the O-functionalized subclass of vicinal dibromopropanes. Quantitative study shows that 1-oxygen-functionalized 2,3-dibromopropanes undergo elimination with higher regioselectivity (E/Z ratio 83:17) compared to 1-nitrogen-functionalized 2,3-dibromopropanes (E/Z ratio 67:33) [1]. This difference is attributed to the higher electronegativity of oxygen vs. nitrogen affecting the elimination transition state.

Regioselective elimination Vicinal dibromides Base-promoted dehydrohalogenation Synthetic methodology

Heterocycle Formation: Ethyl 2,3-Dibromopropionate Yields Distinct Isomeric Outcomes vs. Methyl Ester and α-Halocarbonyl Analogs

In the condensation with 2-protected-amino-3-hydroxypyridine, ethyl 2,3-dibromopropionate produces two isomeric pyrido-oxazines, whereas methyl 2,3-dibromopropionate or α-halocarbonyl compounds (e.g., 2-chloroacrylonitrile) give exclusively the 2-substituted pyrido-oxazine isomer in a one-step operation [1]. This divergent regiochemical outcome is a direct consequence of the ethyl ester's steric and electronic profile relative to the methyl ester, and the vicinal dibromide architecture relative to α-halocarbonyl electrophiles.

Heterocycle synthesis Pyrido-oxazine scaffolds Regioselectivity Medicinal chemistry building blocks

Physicochemical Profile vs. Ethyl 2-Bromopropionate: Density and Boiling Point Differentiate Handling and Purification

Ethyl 2,3-dibromopropionate exhibits markedly higher density (1.788 g/mL at 25°C) and boiling point (211–214°C at 746 mmHg) compared to the mono-brominated analog ethyl 2-bromopropionate (density ~1.39 g/mL; boiling point ~159–161°C) . Acute toxicity data indicate LD50 oral (rat) = 240 mg/kg and LD50 dermal (rabbit) = 230 mg/kg , placing it in a moderate-to-high toxicity category requiring appropriate handling precautions.

Physicochemical properties Purification Scale-up Safety

Cyclopropanation via Michael-Initiated Ring Closure: Historical Precedent Validates Synthetic Utility

Ethyl 2,3-dibromopropionate has a well-established role in cyclopropane synthesis via reaction with diethyl sodiomalonate, first reported by Conrad and Kuthzeit in 1884 and subsequently recognized as involving two successive substitution reactions (Michael-initiated ring closure, MIRC) [1]. This reaction pathway is specific to vicinal dibromides bearing an electron-withdrawing ester group; mono-brominated esters (e.g., ethyl 2-bromopropionate) cannot undergo the intramolecular cyclopropanation step.

Cyclopropanation Michael-initiated ring closure Malonate alkylation Strained ring synthesis

Definitive Application Scenarios Where Ethyl 2,3-Dibromopropionate Delivers Quantifiable Advantage


Multigram-Scale Production of Enantiopure Heterocyclic Synthons via Chiral Chromatography

Procure racemic ethyl 2,3-dibromopropionate at low commercial cost, then subject to preparative HPLC enantioseparation on a multigram scale to obtain both enantiomers with >99.5% ee [1]. This pathway circumvents the severe racemization (ee ≈ 9–50%) observed in attempted enantioselective synthetic routes [1] and provides stereochemically pure starting material for asymmetric synthesis of bioactive heterocycles, including enantiopure 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives.

Regioselective Synthesis of 1,4-Benzoxazine and Pyrido-oxazine Pharmacophore Scaffolds

Utilize ethyl 2,3-dibromopropionate in condensation with 2-aminophenol or 2-protected-amino-3-hydroxypyridine to generate benzoxazine and pyrido-oxazine frameworks [2][3]. The ethyl ester delivers two isomeric pyrido-oxazines in several cases, whereas substitution with methyl 2,3-dibromopropionate yields exclusively the 2-substituted isomer [3]. This differential regiochemical outcome must inform reagent selection based on the desired isomer target.

DBU-Mediated Regioselective Elimination for Alkene Synthesis

When an elimination protocol is required to generate α,β-unsaturated esters with defined E/Z geometry, ethyl 2,3-dibromopropionate (as an O-functionalized vicinal dibromopropane) provides 83% E-selectivity under DBU-promoted conditions [4]. This represents a 16% absolute increase in E-isomer selectivity compared to N-functionalized analogs (67% E) [4], reducing the need for isomeric separation in subsequent steps.

Cyclopropane Ring Construction via Michael-Initiated Ring Closure

Employ ethyl 2,3-dibromopropionate as the vicinal dibromide electrophile in reaction with malonate nucleophiles to access cyclopropane derivatives via tandem alkylation–intramolecular ring closure [5]. This MIRC strategy is specific to vicinal dibromide esters; mono-brominated esters cannot undergo the requisite second intramolecular displacement step to close the three-membered ring.

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